molecular formula C20H17NO B3034150 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 14073-27-9

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B3034150
CAS No.: 14073-27-9
M. Wt: 287.4 g/mol
InChI Key: BYDPATGSGNCVRY-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a versatile organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a tetrahydroindole core with two phenyl groups attached at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one can be synthesized through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields and functionalization of the indole ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions. The choice of starting materials, solvents, and reaction conditions is optimized to ensure high yield and purity. The use of catalysts and microwave irradiation can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, hydroxyl groups, or amines into the indole ring.

Comparison with Similar Compounds

Similar Compounds

    1,5,6,7-Tetrahydro-4H-indol-4-one: A similar compound with a tetrahydroindole core but without the phenyl groups.

    3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one: Another derivative with a phenyl group at the 3 position instead of the 1 and 2 positions.

Uniqueness

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its dual phenyl substitution at the 1 and 2 positions, which enhances its binding affinity and specificity for certain enzymes and receptors. This structural feature distinguishes it from other indole derivatives and contributes to its diverse biological activities and applications .

Properties

IUPAC Name

1,2-diphenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c22-20-13-7-12-18-17(20)14-19(15-8-3-1-4-9-15)21(18)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDPATGSGNCVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248215
Record name 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14073-27-9
Record name 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14073-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6,7-Tetrahydro-1,2-diphenyl-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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